2,5-Dioxaspiro[3.4]octan-8-amine
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Overview
Description
2,5-Dioxaspiro[34]octan-8-amine is a chemical compound with the molecular formula C6H11NO2 It is characterized by a spirocyclic structure containing two oxygen atoms and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxaspiro[3.4]octan-8-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the amine group. One common method includes the cyclization of a suitable diol precursor with a nitrogen-containing reagent under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include continuous flow reactors and advanced purification techniques such as distillation or chromatography to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxaspiro[3.4]octan-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups such as hydroxylamines or amides.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amine derivatives .
Scientific Research Applications
2,5-Dioxaspiro[3.4]octan-8-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Dioxaspiro[3.4]octan-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, leading to changes in their activity or function. The spirocyclic structure may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxaspiro[3.4]octan-8-one: This compound is similar in structure but contains a ketone group instead of an amine group.
2,6-Dioxaspiro[4.5]decane: This compound has a larger spirocyclic ring system and different functional groups.
Uniqueness
2,5-Dioxaspiro[3.4]octan-8-amine is unique due to its specific spirocyclic structure and the presence of an amine group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H11NO2 |
---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2,5-dioxaspiro[3.4]octan-8-amine |
InChI |
InChI=1S/C6H11NO2/c7-5-1-2-9-6(5)3-8-4-6/h5H,1-4,7H2 |
InChI Key |
YXQAJLXGZVUTQL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(C1N)COC2 |
Origin of Product |
United States |
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